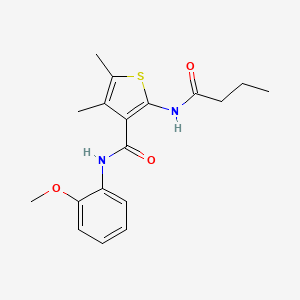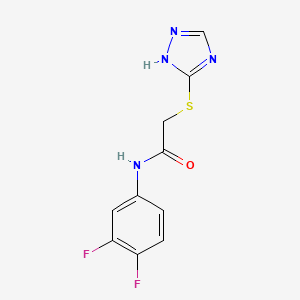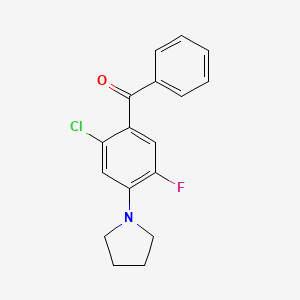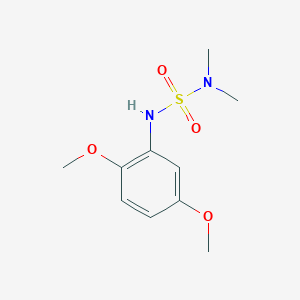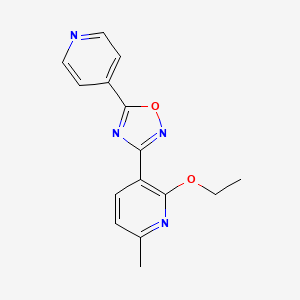![molecular formula C16H16N4OS B5833220 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)
1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as benzylsulfanyl and ethanone
準備方法
The synthesis of 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multiple steps, starting from readily available starting materials
Cyclization Reaction: The initial step involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester to form the triazole ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.
Functional Group Introduction: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the triazolopyrimidine core. The ethanone group is typically introduced through an acylation reaction using an appropriate acylating agent.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes such as continuous flow synthesis.
化学反応の分析
1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Condensation: The triazolopyrimidine core can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, such as catalysis and the synthesis of other complex molecules.
作用機序
The mechanism of action of 1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
類似化合物との比較
1-[2-(Benzylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the same triazolopyrimidine core but differ in their functional groups. The presence of different substituents can significantly affect their chemical and biological properties.
Benzylsulfanyl-Substituted Compounds: Compounds with benzylsulfanyl groups are known for their potential biological activities, and the specific arrangement of these groups can influence their efficacy and selectivity.
Ethanone-Containing Compounds: The ethanone group is a common functional group in many bioactive molecules, and its presence can affect the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
特性
IUPAC Name |
1-(2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-14(12(3)21)11(2)20-15(17-10)18-16(19-20)22-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOEOFRCIZDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SCC3=CC=CC=C3)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
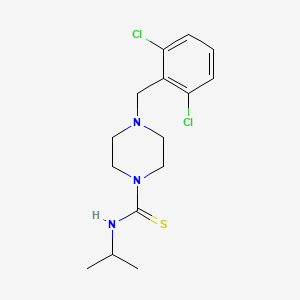
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5833156.png)

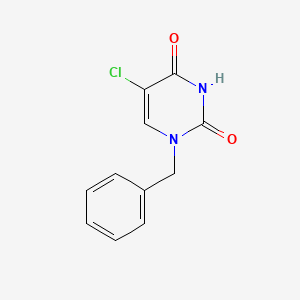


![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(4-ETHOXYPHENYL)BENZAMIDE](/img/structure/B5833177.png)
![N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5833179.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)
